3-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-2-pyridin-3-yl-1,3-oxazolidine
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Overview
Description
3-(1,4-Dioxaspiro[45]decan-3-ylmethyl)-2-pyridin-3-yl-1,3-oxazolidine is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-2-pyridin-3-yl-1,3-oxazolidine typically involves multiple steps. One common approach is the reaction of 1,4-dioxaspiro[4.5]decan-3-ylmethylamine with 2-pyridinecarboxaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized with an appropriate oxazolidine precursor under controlled temperature and pH conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, such as palladium, and the implementation of continuous flow reactors to ensure consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-2-pyridin-3-yl-1,3-oxazolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogenating agents like N-bromosuccinimide (NBS)
Major Products Formed
Oxidation: Formation of oxides and ketones
Reduction: Formation of reduced spirocyclic derivatives
Substitution: Formation of halogenated pyridine derivatives
Scientific Research Applications
3-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-2-pyridin-3-yl-1,3-oxazolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 3-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-2-pyridin-3-yl-1,3-oxazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The spirocyclic structure contributes to its stability and specificity in binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dioxaspiro[4.5]decan-3-ylmethyl prop-2-enoate
- 1,4-Dioxaspiro[4.5]decan-3-ylmethyl carbamate
- 1,4-Dioxaspiro[4.5]decan-8-ylmethanol
Uniqueness
3-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-2-pyridin-3-yl-1,3-oxazolidine is unique due to its combination of a spirocyclic structure with a pyridine and oxazolidine moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2-pyridin-3-yl-1,3-oxazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-2-6-17(7-3-1)21-13-15(22-17)12-19-9-10-20-16(19)14-5-4-8-18-11-14/h4-5,8,11,15-16H,1-3,6-7,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZZUTSVJPIJAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CN3CCOC3C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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